Dirlotapide

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2007 and has 1 investigational indication.

structure in first source

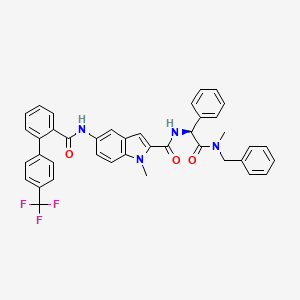

Structure

3D Structure

Propiedades

Número CAS |

481658-94-0 |

|---|---|

Fórmula molecular |

C40H33F3N4O3 |

Peso molecular |

674.7 g/mol |

Nombre IUPAC |

N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide |

InChI |

InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1 |

Clave InChI |

TUOSYWCFRFNJBS-BHVANESWSA-N |

SMILES isomérico |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |

SMILES canónico |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |

Apariencia |

Solid powder |

Otros números CAS |

481658-94-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide dirlotapide |

Origen del producto |

United States |

Foundational & Exploratory

Dirlotapide's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the intestine and liver.[1][2][3] Its primary mechanism of action involves the direct inhibition of MTP, leading to a reduction in the absorption of dietary fats.[4][5] In vitro studies have been fundamental in elucidating this mechanism, demonstrating this compound's potent activity in relevant cell-based and biochemical assays. This guide provides a detailed overview of the in vitro methodologies used to characterize this compound's core mechanism of action, presents available quantitative data, and visualizes the key pathways and experimental workflows.

Core Mechanism: Microsomal Triglyceride Transfer Protein (MTP) Inhibition

This compound functions as a potent and selective inhibitor of MTP.[6] MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2][3] Its primary role is to facilitate the lipidation of ApoB, a crucial step in the formation of chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[7] By inhibiting MTP, this compound effectively blocks the assembly and subsequent secretion of these triglyceride-rich lipoproteins.[5]

In Vitro Potency

While specific IC50 values from primary literature are not publicly available, one key study describes this compound as demonstrating "excellent potency" against the MTP enzyme in both human hepatoma (HepG2) cells and primary canine hepatocytes.[6] This indicates a direct and powerful inhibitory effect on the target protein in relevant in vitro systems.

Key In Vitro Assays for Characterizing this compound's Activity

The following sections detail the experimental protocols for the key in vitro assays used to investigate the mechanism of action of MTP inhibitors like this compound.

Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the lipid transfer activity of MTP.

Experimental Protocol:

-

Preparation of MTP: MTP can be isolated from the microsomal fraction of liver or intestinal homogenates or, more commonly, recombinant MTP is used for higher purity and consistency.

-

Preparation of Donor and Acceptor Vesicles:

-

Donor vesicles are prepared containing a fluorescently labeled triglyceride (e.g., NBD-triolein).

-

Acceptor vesicles (liposomes) are prepared without the fluorescent label.

-

-

Assay Procedure:

-

MTP, donor vesicles, and acceptor vesicles are incubated together in a suitable buffer system.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The transfer of the fluorescent triglyceride from the donor to the acceptor vesicles is monitored over time by measuring the increase in fluorescence resonance energy transfer (FRET) or by separating the vesicles and quantifying the fluorescence in the acceptor vesicle fraction.

-

-

Data Analysis: The rate of triglyceride transfer is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of MTP activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for MTP Inhibition Assay

Caption: Workflow for a biochemical MTP inhibition assay.

Apolipoprotein B (ApoB) Secretion Assay

This cell-based assay determines the effect of this compound on the secretion of ApoB, the primary structural protein of chylomicrons and VLDL. Human hepatoma HepG2 cells or the human intestinal cell line Caco-2 are commonly used models.[8][9]

Experimental Protocol:

-

Cell Culture: HepG2 or Caco-2 cells are cultured to confluence in appropriate media. For Caco-2 cells, differentiation into an enterocyte-like phenotype is often induced by culturing for an extended period.[8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for ApoB synthesis and secretion.

-

Sample Collection: The culture medium is collected, and the cells are lysed to obtain the intracellular fraction.

-

Quantification of ApoB: The concentration of ApoB in the culture medium and cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.[10]

-

Data Analysis: The amount of secreted ApoB is normalized to the total protein concentration in the cell lysate. The effect of this compound is expressed as the percentage of inhibition of ApoB secretion compared to the vehicle control.

Signaling Pathway: this compound's Effect on ApoB Secretion

Caption: this compound inhibits MTP, blocking ApoB lipidation and lipoprotein secretion.

Triglyceride Synthesis and Secretion Assay

This assay measures the impact of this compound on the synthesis and secretion of triglycerides in a cellular model.

Experimental Protocol:

-

Cell Culture and Treatment: Similar to the ApoB secretion assay, HepG2 or Caco-2 cells are cultured and treated with this compound.

-

Radiolabeling: A radiolabeled lipid precursor, such as [³H]-oleic acid or [¹⁴C]-glycerol, is added to the culture medium.

-

Incubation: Cells are incubated to allow for the uptake of the precursor and its incorporation into newly synthesized triglycerides.

-

Lipid Extraction: Lipids are extracted from both the cells (intracellular) and the culture medium (secreted) using a method like the Folch extraction.

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled triglyceride in the secreted fraction is calculated as a percentage of the total synthesized triglyceride (intracellular + secreted). The inhibitory effect of this compound is determined relative to the vehicle control.

Secondary In Vitro Mechanism: Satiety Signaling

In addition to its direct effect on fat absorption, this compound is thought to induce a satiety signal, leading to reduced food intake.[1][2][3] This is hypothesized to be mediated by the increased release of peptide YY (PYY), a gut hormone that promotes satiety, from enteroendocrine L-cells in response to the accumulation of lipids within the enterocytes.[1][2]

In Vitro PYY Secretion Assay

Experimental Protocol:

-

Cell Culture: Enteroendocrine cells are cultured in appropriate media.

-

Co-culture or Conditioned Media: To mimic the in vivo environment, these cells could be co-cultured with Caco-2 cells treated with this compound and lipids, or treated with conditioned media from such Caco-2 cultures.

-

Direct Treatment: Alternatively, the enteroendocrine cells could be directly treated with this compound and a lipid source to assess for any direct effects.

-

Incubation and Sample Collection: After a defined incubation period, the culture medium is collected.

-

PYY Quantification: The concentration of PYY in the medium is measured using a specific ELISA or radioimmunoassay (RIA).

-

Data Analysis: The amount of secreted PYY is compared between the different treatment groups and the control.

Logical Relationship: this compound's Effect on Satiety

Caption: Proposed pathway for this compound-induced satiety.

Quantitative Data Summary

The available quantitative data from in vitro studies on this compound is limited in the public domain. The following table summarizes the key findings, with the understanding that specific numerical values for IC50 are not consistently reported in the reviewed literature.

| Assay | Cell Line/System | Key Finding | Reference |

| MTP Inhibition | HepG2, Canine Hepatocytes | "Excellent potency" | [6] |

| ApoB Secretion | HepG2 | Potent inhibition | [6] |

| Triglyceride Secretion | Caco-2, HepG2 | Expected to be potently inhibited | |

| PYY Secretion | Enteroendocrine cells | Hypothesized to be increased | [1][2] |

Conclusion

The in vitro mechanism of action of this compound is centered on its potent and selective inhibition of microsomal triglyceride transfer protein. This has been demonstrated through a series of biochemical and cell-based assays that measure MTP activity and the downstream effects on apolipoprotein B and triglyceride secretion. While the in vivo consequences of this compound treatment, particularly the reduction in food intake, are well-documented, further in vitro studies would be beneficial to fully elucidate the direct cellular mechanisms linking intracellular lipid accumulation to satiety hormone release. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of metabolic disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (this compound), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The assembly and secretion of apolipoprotein B-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dirlotapide on Apolipoprotein B Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dirlotapide, a selective inhibitor of the microsomal triglyceride transfer protein (MTP), primarily targets the intestine to modulate lipid metabolism. Its primary therapeutic application has been in canine obesity management. The core mechanism of this compound involves the inhibition of MTP, a critical intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This inhibition leads to a dual effect: a reduction in the intestinal absorption of dietary fats and a potent satiety signal, collectively contributing to weight loss. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its quantitative effects on ApoB secretion, and detailed experimental protocols for studying its activity.

Introduction

Apolipoprotein B is the primary structural protein of chylomicrons and very-low-density lipoproteins (VLDL), which are responsible for the transport of dietary and endogenously synthesized triglycerides, respectively. The assembly and secretion of these lipoproteins are complex processes, with the microsomal triglyceride transfer protein (MTP) playing a pivotal role.[1] MTP facilitates the lipidation of nascent ApoB in the endoplasmic reticulum, a rate-limiting step in lipoprotein production.[1]

This compound is a potent inhibitor of MTP with a notable selectivity for the intestine over the liver.[1][2] This gut-selective action minimizes the potential for hepatic steatosis, a concern with non-selective MTP inhibitors. By inhibiting intestinal MTP, this compound effectively reduces the formation and secretion of chylomicrons, the lipoproteins that transport dietary fats into the circulation.[2] This not only decreases fat absorption but also leads to an accumulation of lipids within enterocytes, triggering a satiety signal through the release of the gut hormone Peptide YY (PYY).

Mechanism of Action

This compound's primary molecular target is the microsomal triglyceride transfer protein. The inhibition of MTP disrupts the normal assembly of ApoB-containing lipoproteins in the endoplasmic reticulum of enterocytes and hepatocytes.

Inhibition of Apolipoprotein B-Containing Lipoprotein Assembly

The assembly of both chylomicrons (containing ApoB-48) in the intestine and VLDL (containing ApoB-100) in the liver is critically dependent on MTP. This compound's inhibition of MTP blocks the transfer of triglycerides to the nascent ApoB polypeptide, preventing the formation of mature, lipid-rich lipoproteins. This leads to a reduction in the secretion of both chylomicrons and VLDL.

Enterohormonal Satiety Signal

A significant contributor to this compound's efficacy in weight management is its effect on appetite. The inhibition of chylomicron secretion leads to an accumulation of triglycerides within the enterocytes of the small intestine. This intracellular lipid accumulation is sensed by the enteroendocrine L-cells, which then secrete Peptide YY (PYY). PYY is a gut hormone that acts on the hypothalamus to induce a feeling of satiety, thereby reducing food intake.

Quantitative Data

The inhibitory effect of this compound on ApoB secretion has been quantified in vitro. While specific data for intestinal cell lines is limited, studies on the human hepatoma cell line HepG2 provide valuable insight into its potency.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for ApoB Secretion Inhibition | Human HepG2 | 4 nM |

Clinical studies in dogs have demonstrated the in vivo efficacy of this compound in reducing body weight and affecting lipid parameters.

| Study Parameter | Animal Model | Dosage | Observation | Reference |

| Weight Loss | Obese Beagle Dogs | 0.5 mg/kg initial dose, adjusted based on weight loss | 18.8% total weight loss in 12 weeks | |

| Crude Fat Digestibility | Adult Beagle Dogs | 0.3 mg/kg once daily | 6.16% decrease | |

| Acute Tolerance | Beagle Dogs | Up to 10.0 mg/kg/day for 14 days | Clinically well-tolerated | |

| Margin of Safety | Overweight Beagle Dogs | Up to 2.5 mg/kg/day for 3 months | Clinically well-tolerated |

Experimental Protocols

In Vitro MTP Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on MTP.

Methodology:

-

Preparation of Vesicles:

-

Donor Vesicles: Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching.

-

Acceptor Vesicles: Unlabeled small unilamellar vesicles are prepared.

-

-

MTP Source: MTP can be purified from tissue or obtained from cell lysates (e.g., HepG2 cells).

-

Inhibition Assay:

-

The MTP source is pre-incubated with varying concentrations of this compound (or a vehicle control) in an appropriate buffer.

-

The reaction is initiated by adding the donor and acceptor vesicles.

-

The mixture is incubated at 37°C to allow for MTP-mediated lipid transfer.

-

-

Measurement:

-

The transfer of the fluorescent lipid from the donor to the acceptor vesicles results in a decrease in quenching and an increase in fluorescence intensity.

-

Fluorescence is measured over time using a fluorometer.

-

-

Data Analysis:

-

The rate of lipid transfer is calculated from the increase in fluorescence.

-

The percentage of inhibition at each this compound concentration is determined relative to the vehicle control.

-

The IC₅₀ value is calculated by fitting the data to a dose-response curve.

-

In Vitro Apolipoprotein B Secretion Assay

This protocol describes a method to quantify the effect of this compound on ApoB secretion from cultured cells.

Cell Lines:

-

HepG2 cells: A human hepatoma cell line that secretes ApoB-100.

-

Caco-2 cells: A human colorectal adenocarcinoma cell line that, when differentiated, can secrete ApoB-48 and ApoB-100, mimicking intestinal enterocytes.

Methodology:

-

Cell Culture and Treatment:

-

Cells are cultured to confluency in appropriate media. For Caco-2 cells, differentiation is induced by extended culture time.

-

Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

The cell culture medium is collected to measure secreted ApoB.

-

The cells are lysed to measure intracellular ApoB levels and total protein for normalization.

-

-

ApoB Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and quantitative method using specific antibodies against ApoB-48 and/or ApoB-100.

-

Western Blotting: A semi-quantitative method to visualize and compare the relative amounts of ApoB in different samples.

-

-

Data Analysis:

-

The concentration of secreted ApoB is normalized to the total cellular protein content.

-

The percentage of inhibition of ApoB secretion at each this compound concentration is calculated relative to the vehicle control.

-

Discussion and Future Directions

This compound's mechanism of action, centered on the inhibition of MTP, provides a targeted approach to modulating lipid metabolism. Its gut-selectivity is a key feature that enhances its safety profile compared to non-selective MTP inhibitors. The dual action of reducing fat absorption and inducing satiety through PYY release makes it an effective agent for weight management.

Future research should focus on several key areas:

-

Detailed Quantification in Intestinal Models: While the IC₅₀ in HepG2 cells is known, further quantitative studies using differentiated Caco-2 cells or primary intestinal organoids would provide more precise data on this compound's potency in its primary target tissue.

-

Elucidation of the PYY Signaling Pathway: A more detailed understanding of the intracellular signaling cascade that links enterocyte lipid accumulation to PYY secretion could reveal further therapeutic targets.

-

Differential Effects on Lipoprotein Subclasses: Investigating the specific impact of this compound on the secretion of chylomicrons (ApoB-48) versus VLDL (ApoB-100) would provide a more nuanced understanding of its metabolic effects.

-

Human Applications: While this compound is approved for canine use, its gut-selective MTP inhibition presents a potentially attractive strategy for managing certain metabolic disorders in humans. Further research into its safety and efficacy in human populations is warranted.

Conclusion

This compound is a potent and selective inhibitor of intestinal microsomal triglyceride transfer protein. Its mechanism of action directly impacts the secretion of apolipoprotein B-containing lipoproteins, leading to reduced fat absorption and a powerful satiety signal. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and potentially expand the therapeutic applications of MTP inhibition.

References

The Pharmacokinetic Profile of Dirlotapide in Canine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirlotapide, a selective microsomal triglyceride transfer protein (MTP) inhibitor, represents a significant development in the management of canine obesity. Its primary mechanism of action involves the inhibition of MTP in enterocytes, which blocks the assembly and release of lipoproteins into the bloodstream, thereby reducing fat absorption. A key secondary effect, contributing to approximately 90% of its weight-loss efficacy, is a reduction in food intake. This is likely mediated by an increase in the gut hormone Peptide YY (PYY), which induces a feeling of satiety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in canine models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in beagle dogs following both intravenous and oral administration. The data reveals low clearance, a moderate volume of distribution, and low-to-moderate oral bioavailability with a notable food effect.[1] A summary of the key quantitative data is presented below for ease of comparison.

Table 1: Single-Dose Pharmacokinetics of this compound in Beagle Dogs

| Administration Route | Dose (mg/kg) | Fed/Fasted State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Intravenous | 0.3 | N/A | N/A | N/A | N/A | N/A |

| Oral | 0.05 | Fed | 7.5 | 0.8-2.0 | Varies | 22-41% |

| Oral | 0.3 | Fed | 46 | 0.8-2.0 | Varies | 22-41% |

| Oral | 1.0 | Fed | 97 | 0.8-2.0 | Varies | 22-41% |

| Oral | 0.3 | Fasted | 31 | 0.8-2.0 | Varies | 22% |

Data sourced from King et al. (2007).[2] Note: AUC and Cmax did not increase proportionally with the dose.[1]

Table 2: Additional Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Value | Conditions |

| Plasma Clearance | 7.8 mL/min/kg | Following a 0.3 mg/kg IV dose |

| Volume of Distribution | 1.3 L/kg | Following a 0.3 mg/kg IV dose |

| Elimination Half-Life | 5-18 hours | Increases with dose and repeated dosing |

| Food Effect | 54% higher exposure (AUC) in the fed state | Compared to the fasted state |

| Protein Binding | >99% | In dog plasma |

Data sourced from King et al. (2007) and Drugs.com (2023).[2][3]

Table 3: Repeated-Dose Accumulation of this compound in Beagle Dogs

| Study Duration | Dose (mg/kg) | Mean Accumulation Ratio |

| 14 days | 0.3 | 3.7 |

| 3 months | 0.4-2.5 | 2.0-6.7 (at day 29) |

| 3 months | 0.4-2.5 | 1.3-4.1 (at day 87) |

Data sourced from King et al. (2007).[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound pharmacokinetics in canines.

In Vivo Pharmacokinetic Studies in Beagle Dogs

-

Subjects: Healthy adult beagle dogs are typically used in these studies. For safety and tolerance studies, both normal and overweight neutered beagles have been utilized.[4]

-

Housing and Acclimation: Animals are housed in accordance with standard laboratory animal care guidelines and are acclimated to the study conditions before the commencement of the experiment.

-

Drug Administration:

-

Oral Administration: this compound, formulated as an oral solution (5 mg/mL), is administered directly into the dog's mouth or on a small amount of food.[3] Dosing is based on the dog's body weight.

-

Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, a sterile solution of this compound is administered via a suitable vein (e.g., cephalic vein).

-

-

Dosing Regimens:

-

Single-Dose Studies: Dogs receive a single oral or intravenous dose of this compound.[1]

-

Repeated-Dose Studies: this compound is administered once daily for a specified period (e.g., 14 days, 3 months, or up to a year).[1][5]

-

Dose Escalation Studies: The initial dose is administered for a set period (e.g., 14 days), after which the dose is increased.[6][7]

-

-

Blood Sample Collection:

-

Serial blood samples are collected from a peripheral vein (e.g., jugular or cephalic) at predetermined time points post-dosing.

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Data Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.

Bioanalytical Method for this compound Quantification in Canine Plasma (Representative Protocol)

While specific proprietary methods may vary, a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in canine plasma would involve the following steps:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen canine plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used for the separation of small molecules like this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a suitable method for ionizing this compound.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of this compound and the internal standard.

-

-

-

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in this compound's action and study, the following diagrams are provided.

Caption: Experimental workflow for a typical pharmacokinetic study of this compound in canine models.

References

- 1. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. An Evaluation of this compound (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]

- 4. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

Dirlotapide and its Impact on Chylomicron Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP) that has been investigated for its effects on lipid metabolism and weight management.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the assembly of chylomicrons, the primary lipoproteins responsible for the transport of dietary fats. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: MTP Inhibition in the Intestine

This compound's primary pharmacological effect is the inhibition of MTP, an essential intracellular chaperone protein required for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[2][3] this compound exhibits a degree of selectivity for MTP in the intestine over the liver.[4][5]

In the enterocytes of the small intestine, MTP facilitates the lipidation of apoB-48, the structural protein of chylomicrons. This process involves the transfer of triglycerides, cholesterol esters, and phospholipids (B1166683) to the nascent apoB-48 polypeptide chain within the endoplasmic reticulum. By inhibiting MTP, this compound disrupts this crucial step, leading to a reduction in the assembly and subsequent secretion of chylomicrons into the lymphatic system and ultimately the bloodstream.[6] This blockade of fat absorption is a key contributor to its overall effect.[3][6]

Impact on Chylomicron Assembly and Beyond: A Dual Mechanism

The inhibition of chylomicron assembly by this compound has two major downstream consequences:

-

Reduced Fat Absorption: The primary and most direct effect is a decrease in the absorption of dietary fats, leading to an increase in fecal fat excretion.[3] This malabsorptive effect contributes to a negative energy balance.

-

Enhanced Satiety: The accumulation of lipids within the enterocytes due to blocked chylomicron secretion is believed to trigger a satiety signal.[6] This is mediated by the increased release of Peptide YY (PYY), an anorexigenic gut hormone, from enteroendocrine L-cells.[4] Elevated circulating PYY levels act on the hypothalamus to reduce appetite and food intake, which is a significant contributor to the weight loss observed with this compound treatment.[3][4]

Quantitative Data from Canine Studies

Clinical studies in obese dogs have provided valuable quantitative data on the effects of this compound.

| Parameter | Dosing Regimen | Results | Reference(s) |

| Weight Loss | Initial dose of 0.05 mg/kg/day, adjusted based on weight loss. | Mean weight loss of 11.8% to 14.0% over 112 days. | [7] |

| Initial dosage of 0.5 mg/kg (10 times the label dose). | High rate of weight loss (3.3% weekly). | [2] | |

| Dose adjustments to produce 1-2% weekly weight loss. | Total weight loss of 18.8% in 12 weeks. | [2] | |

| Fecal Fat | 0.3 mg/kg once daily. | Small but significant decrease in crude fat digestibility (6.16% +/- 2.22%). | [8] |

| Serum Cholesterol | Dose-related decreases observed. | Dose-related decreases in serum cholesterol and HDL levels. | [1] |

| Liver Enzymes (ALT/AST) | Chronic administration. | Dose-related elevations in serum hepatic transaminases. | [1] |

Experimental Protocols

In Vitro MTP Activity Assay (Fluorescent Substrate Method)

This assay measures the triglyceride transfer activity of MTP in a cell-free system.

Materials:

-

Fluorescently labeled triglycerides (e.g., NBD-triolein) as the donor substrate.

-

Unlabeled acceptor vesicles (e.g., liposomes).

-

Source of MTP (e.g., liver microsomes or purified MTP).

-

Assay buffer.

-

This compound or other inhibitors.

-

Fluorescence plate reader.

Procedure:

-

Prepare donor vesicles containing the fluorescently labeled triglyceride.

-

Prepare acceptor vesicles.

-

In a microplate, combine the MTP source, acceptor vesicles, and assay buffer.

-

Add this compound or vehicle control at various concentrations.

-

Initiate the reaction by adding the donor vesicles.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time, which corresponds to the transfer of the fluorescent triglyceride from the quenched donor vesicles to the acceptor vesicles.

-

Calculate the rate of transfer and the inhibitory concentration (IC50) of this compound.[4][5][9][10][11]

In Vivo Chylomicron Secretion Rate

This protocol measures the rate of appearance of chylomicron triglycerides in the plasma.

Animals:

-

Fasted laboratory animals (e.g., rats, mice).

Procedure:

-

Administer this compound or vehicle control orally.

-

After a set time, administer an oral lipid gavage (e.g., olive oil or a radiolabeled lipid).

-

Collect blood samples at various time points post-gavage.

-

Isolate chylomicrons from the plasma via ultracentrifugation.[12][13][14][15][16][17][18][19]

-

Measure the triglyceride content of the isolated chylomicron fraction.

-

The rate of appearance of chylomicron triglycerides in the plasma is calculated to determine the chylomicron secretion rate.

Fecal Fat Analysis (Van de Kamer Method)

This method quantifies the amount of fat excreted in the feces.

Sample Collection:

-

Collect feces from animals over a defined period (e.g., 24-72 hours) to ensure a representative sample.

Procedure:

-

Homogenize the collected fecal sample.

-

A known weight of the homogenate is saponified with alcoholic potassium hydroxide (B78521).

-

The mixture is acidified to convert the soaps back to free fatty acids.

-

The fatty acids are extracted into an organic solvent (e.g., petroleum ether).

-

An aliquot of the solvent is evaporated, and the residue is titrated with a standardized sodium hydroxide solution.

-

The amount of fat is calculated based on the titration volume.[20][21][22][23]

Visualizations

Caption: this compound's mechanism of action in the enterocyte.

Caption: Experimental workflow for evaluating MTP inhibitors.

Conclusion

This compound effectively reduces chylomicron assembly through the targeted inhibition of intestinal MTP. This primary mechanism, coupled with the secondary effect of PYY-mediated appetite suppression, provides a dual approach to weight management. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism. Further research into the long-term effects and the intricate details of the PYY signaling pathway will continue to enhance our understanding of this therapeutic strategy.

References

- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attributes | Graphviz [graphviz.org]

- 9. roarbiomedical.com [roarbiomedical.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]

- 13. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new method for the study of chylomicron kinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation [jove.com]

- 19. eppendorf.com [eppendorf.com]

- 20. An assessment of the Van de Kamer method for estimation of faecal fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A physical chemical study of the van de Kamer method for fecal fat analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of stool fat: comparison of Van de Kamer's and Friedner's methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. publications.tno.nl [publications.tno.nl]

The Gut-Sparing Guardian: An In-Depth Technical Guide to the In Vivo Selectivity of Dirlotapide for Intestinal MTP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Intestinal MTP Selectivity

Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in both the liver and the small intestine. In the liver, MTP is integral to the formation of very-low-density lipoproteins (VLDL), while in the intestine, it facilitates the assembly of chylomicrons. Systemic inhibition of MTP can effectively lower plasma lipid levels but is often associated with adverse effects such as hepatic steatosis (fatty liver) and elevated liver transaminases.[1][2] Consequently, the development of intestine-specific MTP inhibitors represents a significant therapeutic advancement, offering the potential to modulate fat absorption with a reduced risk of liver-related complications. Dirlotapide was specifically developed as a gut-selective MTP inhibitor for the management of obesity in dogs.[1][3] Its mechanism of action relies on inhibiting the assembly and release of chylomicrons from enterocytes, thereby reducing the absorption of dietary fat.[1][3]

Data Presentation: Evidence for Intestinal Selectivity

While direct, head-to-head in vivo IC50 or Ki values for this compound on canine intestinal versus hepatic MTP are not prominently available in published literature, the biodistribution data from radiolabeled studies provides compelling evidence for its intestinal selectivity.

Table 1: Distribution of [(14)C]this compound in Beagle Dogs Following Oral Administration

| Tissue | Percentage of Administered (14)C Dose | Reference |

| Gastrointestinal Tract | 26% | [4] |

| Liver | 6.0% | [4] |

| Kidney | <1% | [4] |

| Gall Bladder | <1% | [4] |

| Heart | <1% | [4] |

| Brain | <1% | [4] |

Data from a study involving three once-daily oral doses of 0.2 mg/kg [(14)C]this compound to beagle dogs.[4]

The significantly higher concentration of this compound in the gastrointestinal tract compared to the liver strongly supports its localized action within the intestine. This preferential distribution is a key factor in its gut-selective MTP inhibition.

Experimental Protocols

The assessment of this compound's in vivo selectivity for intestinal MTP involves a combination of pharmacokinetic studies and direct measurement of MTP activity in tissue homogenates.

In Vivo Administration and Tissue Collection

A typical experimental workflow to determine tissue-specific MTP inhibition is as follows:

Preparation of Intestinal and Hepatic Microsomes

-

Tissue Homogenization: Samples of small intestine (e.g., duodenum, jejunum) and liver are collected from this compound-treated and control animals. The intestinal mucosa is scraped from the underlying muscle.

-

Buffer: The tissues are homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 250 mM sucrose (B13894) and 1 mM EDTA) using a Potter-Elvehjem homogenizer.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. A common protocol involves an initial low-speed spin to remove nuclei and cell debris, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.

-

Resuspension: The microsomal pellet is resuspended in an appropriate buffer for the MTP activity assay.

MTP Activity Assay

A fluorescence-based assay is a common method for measuring MTP activity.

-

Principle: This assay measures the transfer of a fluorescently labeled lipid substrate (e.g., a triglyceride analogue) from donor vesicles to acceptor vesicles, a process catalyzed by MTP.

-

Reagents:

-

Donor vesicles containing a fluorescent lipid substrate.

-

Acceptor vesicles.

-

Microsomal preparations from intestinal and hepatic tissues.

-

-

Procedure:

-

The microsomal sample is incubated with the donor and acceptor vesicles.

-

The increase in fluorescence, which is proportional to the amount of lipid transferred, is monitored over time using a fluorometer.

-

-

Inhibition Measurement: The MTP activity in samples from this compound-treated animals is compared to that of the vehicle-treated control group to determine the percentage of inhibition.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by directly inhibiting MTP, which plays a pivotal role in the assembly of apoB-containing lipoproteins. The differential impact on the intestine and liver is key to its therapeutic profile.

Intestinal MTP Inhibition and Chylomicron Assembly

In the enterocytes of the small intestine, dietary triglycerides and cholesterol are absorbed and re-esterified. MTP is essential for the lipidation of apoB-48 to form pre-chylomicrons within the endoplasmic reticulum. These nascent lipoproteins are then transported to the Golgi apparatus for further processing and secretion as chylomicrons into the lymph.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism, and excretion of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy of Dirlotapide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP) with a primary site of action in the intestine.[1][2] By inhibiting MTP, this compound blocks the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely chylomicrons, from enterocytes.[1][2] This leads to a reduction in the absorption of dietary fats. These application notes provide detailed protocols for in vitro models designed to assess the efficacy of this compound and other MTP inhibitors. The described assays focus on three key cellular events: MTP activity, ApoB secretion, and intracellular lipid droplet accumulation. The human colorectal adenocarcinoma cell line, Caco-2, which differentiates into polarized intestinal enterocytes, is the model system for these protocols.

Mechanism of Action: this compound in Enterocytes

This compound's mechanism of action centers on the inhibition of MTP within the endoplasmic reticulum of enterocytes. This inhibition disrupts the lipidation of ApoB-48, a crucial step in the formation of chylomicrons. Consequently, the secretion of these triglyceride-rich lipoproteins into the circulation is diminished, leading to an accumulation of lipids within the enterocytes, often visualized as an increase in lipid droplets.

Key In Vitro Assays

Microsomal Triglyceride Transfer Protein (MTP) Activity Assay

This assay directly measures the inhibitory effect of this compound on MTP's lipid transfer activity. A fluorometric kit is a common and efficient method for this purpose.

Experimental Workflow:

References

Cell-Based Assays for Microsomal Triglyceride Transfer Protein (MTP) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Its role in lipid metabolism makes it a key therapeutic target for managing hyperlipidemia and associated cardiovascular diseases. This document provides detailed application notes and protocols for various cell-based assays designed to measure MTP activity and screen for potential inhibitors.

Application Note 1: Direct Measurement of MTP Lipid Transfer Activity using a Homogeneous Fluorometric Assay

This assay provides a direct measure of the lipid transfer activity of MTP in cell lysates. It is based on the principle of fluorescence resonance energy transfer (FRET) between a donor and acceptor lipid molecule. The transfer of a fluorescently labeled lipid from a quenched donor vesicle to an unquenched acceptor vesicle by MTP results in an increase in fluorescence, which is proportional to MTP activity. This method is highly sensitive and suitable for high-throughput screening of MTP inhibitors.

Experimental Protocol

1. Materials and Reagents:

-

Cell Line: HepG2 (human liver carcinoma) or Caco-2 (human colorectal adenocarcinoma) cells.

-

MTP Activity Assay Kit: e.g., Roar Biomedical MTP Activity Assay Kit or similar, containing donor particles (vesicles with quenched fluorescent neutral lipid), acceptor particles, and assay buffer.

-

Cell Lysis Buffer: 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, supplemented with protease inhibitors (e.g., 0.5 mM PMSF and 20 µg/ml leupeptin) immediately before use.[1]

-

Microplate Reader: Capable of fluorescence detection at Ex/Em = 465/535 nm.

-

96-well black, clear-bottom microplates.

-

Sonicator.

2. Cell Culture and Lysate Preparation:

-

Culture HepG2 or Caco-2 cells in appropriate media and conditions until confluent.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping into ice-cold Cell Lysis Buffer.

-

Sonicate the cell suspension on ice to lyse the cells (e.g., five 5-second bursts at a low power setting).[1]

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

The lysate can be used immediately or stored at -80°C. It is not necessary to centrifuge the lysate to remove cell debris.[1]

3. MTP Activity Assay Procedure:

-

Prepare a master mix of the assay reagents (Assay Buffer, Donor Particles, and Acceptor Particles) according to the kit manufacturer's instructions.

-

Pipette the master mix into the wells of a 96-well plate.

-

Add a standardized amount of cell lysate (e.g., 50-100 µg of protein) to each well to initiate the reaction. For a negative control, add lysis buffer without cell lysate.

-

To test for inhibition, pre-incubate the cell lysate with the test compounds for a specified time before adding to the master mix.

-

Seal the plate and incubate at 37°C for 1-3 hours.

-

Measure the fluorescence intensity at Ex/Em = 465/535 nm using a microplate reader.

4. Data Analysis:

-

Subtract the fluorescence of the negative control from all sample readings.

-

MTP activity can be expressed as the rate of increase in fluorescence over time or as a percentage of the activity of an untreated control.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data: MTP Inhibitor Potency

| MTP Inhibitor | Cell Line | Assay Type | IC50 Value (nM) |

| Lomitapide | HepG2 | ApoB Secretion | ~8 |

| Dirlotapide | - | MTP Activity | ~3 |

| JTT-130 | Caco-2 | ApoB Secretion | ~1.5 |

| CP-346086 | HepG2 | ApoB Secretion | 2.6 |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Workflow Diagram

References

Application Notes & Protocols: Screening Dirlotapide Using Animal Models of Diet-Induced Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirlotapide is a selective microsomal triglyceride transfer protein (MTP) inhibitor, developed for the management of obesity in dogs.[1] Its mechanism of action involves blocking the absorption of dietary fats and promoting a satiety signal, making it a significant tool in veterinary weight management programs.[2][3] The screening and evaluation of this compound and similar MTP inhibitors necessitate robust and reliable animal models that accurately replicate the complexities of obesity. Diet-induced obesity (DIO) models in rodents and studies in naturally obese canines are the primary platforms for this research. These models are crucial for assessing the efficacy, safety, and physiological effects of anti-obesity compounds.[4][5]

This document provides detailed application notes and protocols for utilizing DIO animal models in the screening of this compound. It covers the drug's mechanism of action, protocols for inducing obesity, and methodologies for evaluating therapeutic efficacy.

Mechanism of Action of this compound

This compound's primary target is the microsomal triglyceride transfer protein (MTP), an essential enzyme for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the intestine and liver.[1][6]

-

In the Intestine: MTP facilitates the assembly of chylomicrons, which are responsible for transporting dietary triglycerides from the gut into the bloodstream. By inhibiting intestinal MTP, this compound blocks the absorption of fat.[1][2]

-

In the Liver: MTP is also involved in the formation of very low-density lipoproteins (VLDL), the precursors to LDL cholesterol.[7][8]

-

Appetite Suppression: The accumulation of lipids within the enterocytes (intestinal cells) due to MTP inhibition is believed to trigger the release of satiety hormones, such as Peptide YY (PYY), which reduces food intake.[1] This reduction in appetite accounts for the majority of the weight loss effect observed with this compound treatment.[9]

The diagram below illustrates the signaling pathway of this compound.

Animal Models for Diet-Induced Obesity (DIO)

The most common animal models for studying obesity that is not from genetic mutation are diet-induced obesity (DIO) models.[5] These models are advantageous as they closely mimic the development of obesity in humans, which is often linked to the consumption of high-fat, energy-dense diets.[4]

Rodent Models (Mice and Rats)

-

Species and Strains: The C57BL/6 mouse is the most frequently used strain for DIO studies due to its susceptibility to developing obesity, insulin (B600854) resistance, and diabetes on a high-fat diet.[10][11] Sprague-Dawley and Wistar rats are also commonly used outbred stocks.[10]

-

Diet Composition: Obesity is typically induced using high-fat diets (HFDs) where 45% to 60% of the total caloric intake is derived from fat.[5][12] A control group is concurrently fed a standard low-fat chow (e.g., 10% kcal from fat).

-

Induction Period: The duration of HFD feeding varies depending on the research goals but typically ranges from 6 to 20 weeks to establish a clear obese phenotype.[10][13]

Canine Models

While rodent models are invaluable for initial screening, this compound was specifically developed and tested in dogs.[14][15] Studies in canines often use client-owned dogs that are already overweight or obese (e.g., at least 20% over ideal body weight).[2][16] This provides a real-world model for assessing the drug's effectiveness and safety in a clinical setting.

Experimental Protocols

Protocol 1: Induction of Obesity in Rodent Models

This protocol details the steps for inducing obesity in C57BL/6J mice.

-

Animal Selection: Begin with male C57BL/6J mice at 6-8 weeks of age.[10][13] House the animals in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[13]

-

Acclimation: Allow mice to acclimate for at least one week upon arrival, with free access to standard chow and water.

-

Group Assignment: Randomize mice into two groups based on body weight: a control group and a high-fat diet (HFD) group.

-

Diet Administration:

-

Monitoring:

-

Record body weight and food intake weekly for each animal.[13]

-

Continue the diet for 8-16 weeks, or until the HFD group achieves a significantly higher body weight (typically 15-25% greater) and fat mass compared to the LFD group.

-

-

Confirmation of Obese Phenotype: Before initiating drug screening, confirm the obese phenotype by measuring parameters such as body composition (using DEXA or MRI), fasting blood glucose, and insulin levels.

Protocol 2: this compound Efficacy Screening in DIO Rodents

The following workflow outlines the key steps for evaluating this compound in a DIO rodent model.

-

Animal Groups: Use the DIO mice generated from Protocol 1. Establish at least three groups:

-

Group 1: DIO mice + Vehicle (Control)

-

Group 2: DIO mice + Low-dose this compound

-

Group 3: DIO mice + High-dose this compound

-

-

Drug Administration:

-

Administer this compound or vehicle daily via oral gavage. Dosing for rodents should be determined through dose-ranging studies, but canine clinical doses can serve as a starting point for allometric scaling.[1]

-

The treatment duration is typically 4-8 weeks.

-

-

Efficacy and Safety Measurements:

-

Primary Efficacy: Body weight (weekly), food intake (daily or weekly).[13]

-

Body Composition: Analyze changes in fat mass and lean mass using DEXA at the beginning and end of the study.

-

Fecal Analysis: Collect feces to measure fecal fat content as an indicator of fat malabsorption.[9]

-

Blood Parameters: At termination, collect blood to measure serum triglycerides, cholesterol, glucose, insulin, and liver enzymes (ALT, AST) to assess metabolic health and potential liver toxicity.[2][18]

-

Clinical Observations: Monitor animals daily for any adverse effects such as vomiting, diarrhea, or lethargy, which are known side effects in dogs.[15]

-

Data Presentation: Summary of Key Findings

Quantitative data from preclinical and clinical studies should be summarized for clear interpretation and comparison.

Table 1: Summary of this compound Efficacy in Obese Dogs from Clinical Studies

| Study Reference | Dosing Regimen | Treatment Duration | Mean Weight Loss (this compound) | Mean Weight Loss (Placebo) |

| North American Studies[15] | Initial: 0.05 mg/kg/day, adjusted based on weight loss. | 16 weeks (Weight Loss Phase) | 11.8% - 14.0% | 3.0% - 3.9% |

| European Studies[19] | Initial: 0.05 mg/kg/day, doubled after 14 days, then adjusted. | Up to 28 weeks (Weight Loss Phase) | 14.0% - 15.9% | N/A |

| Labrador Study[20] | Initial: 0.1 mg/kg, adjusted monthly. | 24 weeks | 18.4% - 22.3% | (Weight gain on placebo) |

| Beagle Study[9] | Dose adjusted to achieve 1-2% weekly loss. | 12 weeks | 18.8% | +10.6% (Weight gain) |

Table 2: Common Side Effects of this compound in Dogs

| Side Effect | Frequency / Notes | Reference(s) |

| Emesis (Vomiting) | Most common side effect, typically mild, self-limiting, and decreases over time. | [2][15][19] |

| Diarrhea / Loose Stools | Frequently observed, especially during initial treatment or after dose increases. | [2][15][19] |

| Lethargy | Reported in some dogs, often transient. | [15] |

| Anorexia | Temporary loss of appetite, consistent with the drug's mechanism. | [9][15] |

| Elevated Liver Transaminases | Mild elevations may occur but often resolve spontaneously. | [2][21] |

Table 3: Key Parameters for a Rodent DIO Screening Protocol

| Parameter | Specification / Method |

| Animal Model | C57BL/6J mice, male, 6-8 weeks old at start. |

| Diet Composition | High-Fat Diet (45-60% kcal from fat) vs. Control Diet (10% kcal from fat). |

| Obesity Induction | 8-16 weeks of HFD feeding. |

| Treatment Duration | 4-8 weeks. |

| Primary Endpoints | Body Weight, Food Intake, Body Composition (DEXA). |

| Secondary Endpoints | Fecal Fat Content, Serum Lipids, Glucose Tolerance, Liver Enzymes. |

| Safety Monitoring | Daily clinical observation for adverse events. |

Conclusion

Animal models of diet-induced obesity are indispensable tools for the preclinical evaluation of anti-obesity drugs like this compound. Rodent DIO models offer a controlled and reproducible system for initial screening of efficacy and mechanism of action, while studies in obese canines provide crucial data in the target species. By following standardized protocols for obesity induction and drug evaluation, researchers can generate reliable data to guide the development of novel therapeutic strategies for managing obesity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Diet-induced obesity model - Wikipedia [en.wikipedia.org]

- 5. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. mdpi.com [mdpi.com]

- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. An Evaluation of this compound (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]

- 15. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. mmpc.org [mmpc.org]

- 18. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]

- 19. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Efficacy and Safety of Slentrol® (this compound), a Novel Microsomal Triglyceride Transfer Protein Inhibitor, Administered Daily for up to 52 Weeks in Overweight Labradors - WSAVA2007 - VIN [vin.com]

- 21. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for Measuring Peptide YY (PYY) in Response to Dirlotapide Treatment

For Researchers, Scientists, and Drug Development Professionals

Application Note: Quantification of Peptide YY as a Pharmacodynamic Biomarker for Dirlotapide Treatment

Introduction

This compound is a selective microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[1][2] Its primary mechanism of action involves blocking the assembly and release of apolipoprotein B-containing lipoproteins from enterocytes, thereby reducing the absorption of dietary fat.[1][2] A significant consequence of this intracellular lipid accumulation in enterocytes is the enhanced secretion of Peptide YY (PYY), a key gut hormone involved in appetite regulation.[3] PYY is released from L-cells in the distal gastrointestinal tract and acts on the hypothalamus to induce satiety and reduce food intake.[3][4] Therefore, measuring circulating PYY levels serves as a critical pharmacodynamic biomarker to assess the physiological activity of this compound.

Principle of PYY Measurement

The quantification of PYY in biological samples, such as plasma or serum, is most commonly and reliably achieved through an enzyme-linked immunosorbent assay (ELISA). This immunoassay utilizes specific antibodies to capture and detect PYY. In a typical sandwich ELISA format, a capture antibody specific to PYY is coated onto the wells of a microplate. The sample containing PYY is added, and the PYY protein binds to the capture antibody. Subsequently, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to a different epitope on the PYY protein. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the concentration of PYY in the sample.

Data Presentation: Expected Response to this compound

While specific time-course data on PYY plasma concentrations following this compound administration is not extensively published, the known mechanism of action allows for a clear expected trend. This compound treatment is expected to cause a dose-dependent increase in circulating PYY levels. The following table provides a representative summary of hypothetical data illustrating the expected changes in plasma PYY concentrations in response to daily this compound administration in a canine model.

| Treatment Group | Time Point | Mean Plasma PYY (pg/mL) | Standard Deviation (pg/mL) |

| Placebo | Baseline (Day 0) | 50.2 | 8.5 |

| Placebo | Day 14 | 52.5 | 9.1 |

| This compound (0.1 mg/kg/day) | Baseline (Day 0) | 49.8 | 8.9 |

| This compound (0.1 mg/kg/day) | Day 14 | 95.7 | 15.3 |

| This compound (0.5 mg/kg/day) | Baseline (Day 0) | 51.1 | 8.2 |

| This compound (0.5 mg/kg/day) | Day 14 | 180.4 | 25.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Signaling and Logical Pathways

This compound's Mechanism of Action Leading to PYY Release

The following diagram illustrates the proposed signaling pathway by which this compound administration leads to an increase in PYY secretion.

Caption: this compound inhibits MTP, leading to lipid accumulation in enterocytes, which in turn stimulates PYY secretion from L-cells, ultimately resulting in satiety.

Detailed Experimental Protocol: Quantification of Plasma PYY by ELISA

Objective: To provide a standardized procedure for the measurement of Peptide YY (PYY) concentrations in canine plasma samples following treatment with this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow from sample collection to data analysis.

Caption: Workflow for PYY quantification, from animal dosing and sample collection to ELISA and data analysis.

Materials and Reagents

-

Canine PYY ELISA Kit (e.g., from Millipore, RayBiotech, or Assay Genie)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and tips

-

Refrigerated centrifuge

-

Vortex mixer

-

Plate shaker

-

Wash bottles or automated plate washer

-

EDTA collection tubes

-

DPPIV inhibitor (e.g., dipeptidyl peptidase IV inhibitor)

-

Protease inhibitor cocktail

-

Deionized water

-

Absorbent paper

Procedure

1. Sample Collection and Preparation a. Collect whole blood from subjects into EDTA-containing tubes. It is crucial to perform blood draws at consistent time points relative to this compound administration and feeding. b. Immediately after collection, add a DPPIV inhibitor to each tube to prevent the degradation of PYY (3-36) to its inactive form. c. Gently invert the tubes 8-10 times to mix the anticoagulant and inhibitor. d. Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C. e. Carefully aspirate the plasma supernatant and transfer it to clean microcentrifuge tubes. f. For long-term storage, samples should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

2. PYY ELISA Protocol (Example based on a generic Sandwich ELISA kit) a. Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use. b. Assay Setup: Add 100 µL of Assay Diluent to each well. c. Adding Standards and Samples: Add 100 µL of standard or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate. d. Incubation: Seal the plate and incubate for the time specified in the kit manual (typically 2-2.5 hours at room temperature or overnight at 4°C) on a plate shaker. e. Washing: Aspirate each well and wash by filling each well with Wash Buffer (approximately 400 µL). Repeat the wash step as specified in the manual (usually 3-4 times). After the last wash, invert the plate and blot it against clean paper towels. f. Detection Antibody: Add 100 µL of the prepared conjugated detection antibody to each well. g. Second Incubation: Seal the plate and incubate according to the kit's instructions (e.g., 1 hour at room temperature on a plate shaker). h. Second Washing: Repeat the wash step as described in 2.e. i. Substrate Addition: Add 100 µL of Substrate Solution to each well. j. Color Development: Incubate the plate in the dark at room temperature for the time specified in the manual (usually 15-30 minutes). k. Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. l. Plate Reading: Read the optical density of each well within 15 minutes, using a microplate reader set to 450 nm.

3. Data Analysis a. Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended. b. PYY Concentration Calculation: Interpolate the mean absorbance values of the samples from the standard curve to determine the PYY concentration. c. Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final PYY concentration in the original sample.

Troubleshooting

| Issue | Potential Cause(s) | Solution(s) |

| High background | Insufficient washing; Contaminated reagents | Increase wash cycles; Use fresh reagents |

| Low signal | Inactive reagents; Incorrect incubation times/temperatures | Check reagent expiration dates; Adhere strictly to protocol timings and temperatures |

| High variability (CV%) | Pipetting errors; Incomplete mixing of reagents | Calibrate pipettes; Ensure thorough mixing of all solutions |

| Poor standard curve | Improper standard dilution; Degraded standards | Prepare fresh standards for each assay; Store standards as recommended |

Logical Relationship Diagram

The following diagram illustrates the logical cause-and-effect relationship from this compound administration to the desired clinical outcome.

Caption: Logical progression from this compound administration to the clinical outcome of weight loss.

References

- 1. Independent release of peptide YY (PYY) into the circulation and ileal lumen of the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of peptide YY in the gastrointestinal tract of the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of Dirlotapide in Canine Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dirlotapide in canine plasma. This compound is a microsomal triglyceride transfer protein (MTP) inhibitor used for the management of obesity in dogs. Monitoring its plasma concentration is crucial for pharmacokinetic and pharmacodynamic studies. This proposed method is designed to offer the high selectivity and sensitivity required for bioanalytical studies, where expected plasma concentrations are in the ng/mL range. The protocol covers plasma sample preparation, instrument parameters, and a comprehensive validation plan.

Introduction

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Control canine plasma (K2-EDTA)

Proposed HPLC-MS/MS Method

A liquid chromatography-tandem mass spectrometry system is proposed for its inherent selectivity and sensitivity, which is well-suited for quantifying low-concentration analytes in complex biological matrices.

Table 1: Proposed Chromatographic and Mass Spectrometric Conditions

| Parameter | Proposed Condition |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| 0.0-0.5 min | 20% B |

| 0.5-2.5 min | 20% to 95% B |

| 2.5-3.5 min | 95% B |

| 3.5-3.6 min | 95% to 20% B |

| 3.6-5.0 min | 20% B |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | To be determined by direct infusion of the reference standard |

| MRM Transition (IS) | To be determined by direct infusion of the internal standard |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Spiked CC and QC Samples: Spike control canine plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

Plasma Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Add 100 µL of plasma sample, CC, or QC to the appropriately labeled tube.

-

Add 300 µL of cold acetonitrile containing the internal standard to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Inject the prepared sample into the HPLC-MS/MS system.

Method Validation

A full validation of this proposed method should be conducted according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

-

Linearity and Range: A calibration curve with at least six non-zero concentration points should be prepared and analyzed. The linearity should be evaluated by a weighted linear regression analysis.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

-

Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Stability: Evaluate the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 2: Proposed Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |

| Stability | Analyte concentration within ±15% of the nominal concentration |

Data Presentation

Table 3: Hypothetical Quantitative Data Summary (for a validation study)

| Parameter | This compound |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 12% |

| Intra-day Accuracy (% Bias) | Within ± 8% |

| Inter-day Accuracy (% Bias) | Within ± 10% |

| Mean Extraction Recovery | ~ 90% |

| Matrix Effect | Minimal (IS-normalized) |

Visualizations

Caption: Workflow for this compound extraction from canine plasma.

Caption: Logical flow of the HPLC-MS/MS analysis.

Conclusion